

An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-BOC-3-Fluoro-D-phenylalanine

Cat. No.: B558693

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental applications, and key structural-functional relationships of **N-BOC-3-Fluoro-D-phenylalanine**. It is intended to serve as a technical resource for professionals engaged in peptide synthesis, medicinal chemistry, and drug discovery.

Core Chemical Properties

N-BOC-3-Fluoro-D-phenylalanine is a synthetic amino acid derivative widely utilized as a building block in the synthesis of peptides and peptidomimetics.^{[1][2]} The incorporation of a fluorine atom onto the phenyl ring can significantly alter the compound's biological activity, metabolic stability, and binding affinity, making it a valuable tool in drug development.^{[1][3]} The tert-butyloxycarbonyl (BOC) protecting group on the amine facilitates its use in standard solid-phase and solution-phase peptide synthesis.^{[1][2]}

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|--|---|
| Molecular Formula | C₁₄H₁₈FNO₄ | [1] [2] [4] |
| Molecular Weight | 283.30 g/mol | [5] |
| Appearance | Off-white crystalline powder | [1] [2] |
| Melting Point | 75 - 80 °C | [1] [2] |
| Optical Rotation | [α] _{20/D} = -22 ± 2° (c=1 in EtOH) | [1] [2] |
| Purity | ≥ 98% (by HPLC) | [1] [2] |

| Storage Conditions| 0 - 8 °C |[\[1\]](#)[\[2\]](#) |

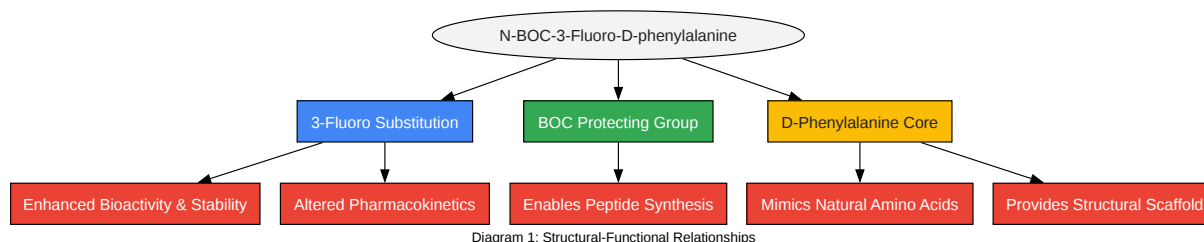
Table 2: Identifiers and Synonyms

| Identifier | Value | Source(s) |
|------------|--------------------|---|
| CAS Number | 114873-11-9 | [1] [2] [4] |
| PubChem ID | 3698526 | [1] [2] |
| MDL Number | MFCD00672523 | [1] [2] |

| Synonyms | Boc-D-Phe(3-F)-OH, Boc-m-Fluoro-D-Phe-OH, (R)-2-Boc-amino-3-(3-fluorophenyl)propionic acid |[\[1\]](#)[\[2\]](#) |

Structural Features and Applications

The unique properties of **N-BOC-3-Fluoro-D-phenylalanine** stem from its key structural components. The fluorine substitution enhances biological activity, while the BOC group is essential for its role in synthetic chemistry.[\[1\]](#) This makes the compound a critical tool for creating targeted therapeutics, particularly in oncology and neurology research.[\[1\]](#)[\[2\]](#)



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Diagram 1: Key structural features and their functional implications.

Experimental Protocols

The primary application of **N-BOC-3-Fluoro-D-phenylalanine** is in peptide synthesis. Below are representative protocols for the key steps: N-BOC protection of an amino acid and a subsequent peptide coupling reaction.

A. Protocol for N-BOC Protection of an Amino Acid

This procedure describes the general method for introducing the BOC protecting group onto an amino acid, such as D-phenylalanine, as a precursor step.

- Materials: D-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane (or tert-butyl alcohol), Water, Triethylamine, Hydrochloric acid (2.5 N), Ethyl acetate.
- Procedure:
 - Dissolve the starting amino acid (1 equivalent) in a 1:1 mixture of water and dioxane.[6]
 - Add triethylamine (2.1 equivalents) to the solution.[6]

- Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. The reaction is often exothermic initially.[7]
- Stir the mixture for 3-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[6][7]
- Once the reaction is complete, dilute the solution with water.
- Extract the aqueous layer with ethyl ether to remove by-products.[6]
- Acidify the aqueous layer to a pH of approximately 2.5 using cold 2.5 N HCl. This will precipitate the N-BOC protected amino acid as an oil or solid.[6]
- Extract the product into ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the final product.[8]

B. Protocol for Peptide Coupling

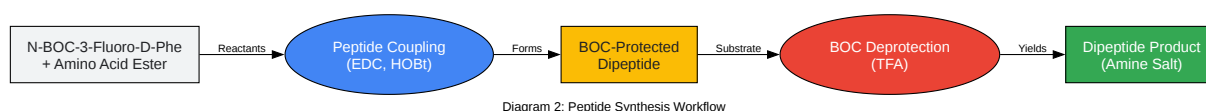
This protocol outlines a standard method for forming a peptide bond between **N-BOC-3-Fluoro-D-phenylalanine** and another amino acid ester.

- Materials: **N-BOC-3-Fluoro-D-phenylalanine**, an amino acid benzyl ester (e.g., Alanine-OBn), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Propylene Carbonate (PC) or Dichloromethane (DCM), Ethyl acetate (EtOAc), 1 M HCl, Saturated Na₂CO₃ solution, Brine.
- Procedure:
 - Suspend **N-BOC-3-Fluoro-D-phenylalanine** (1.0 equivalent) and the amino acid benzyl ester (1.0 equivalent) in the chosen solvent (e.g., Propylene Carbonate).[9]
 - Cool the suspension to 0 °C.
 - Add a solution of HOBt (1.1 equivalents) and DIPEA (3.0 equivalents) in a minimal amount of the solvent.[9]

- Add EDC (1.1 equivalents) dropwise to the reaction mixture.[9]
- Allow the mixture to warm to room temperature and stir for 16 hours.[9]
- Upon completion, dilute the reaction mixture with EtOAc.
- Wash the organic layer sequentially with 1 M HCl, saturated Na₂CO₃ solution, and brine.[9]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the resulting dipeptide using flash column chromatography if necessary.[9]

Standard Experimental Workflow

The synthesis of a peptide using **N-BOC-3-Fluoro-D-phenylalanine** typically follows a workflow involving coupling and deprotection steps. The BOC group is removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for subsequent chain elongation.[9]



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Diagram 2: A typical workflow for dipeptide synthesis.

Safety and Handling

While specific hazard data for **N-BOC-3-Fluoro-D-phenylalanine** is limited, general laboratory safety precautions for fine chemical powders should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166).[10]

- Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and avoid ingestion and inhalation.[10]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[10][11] Recommended storage is between 0-8 °C.[1][2][3][12]
- Fire: Use standard extinguishing media. Wear self-contained breathing apparatus for major fires.[10]

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- To cite this document: BenchChem. [An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558693#n-boc-3-fluoro-d-phenylalanine-chemical-properties]

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